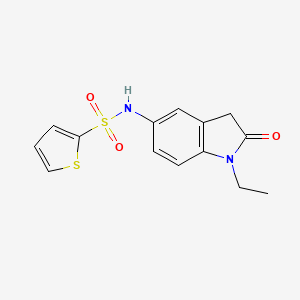

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Description

N-(1-Ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a 1-ethyl-2-oxoindoline moiety linked to a thiophene-2-sulfonamide group. Its structural uniqueness lies in the lactam ring (2-oxoindoline) and ethyl substitution, distinguishing it from other thiophene sulfonamides reported in the literature.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-2-16-12-6-5-11(8-10(12)9-13(16)17)15-21(18,19)14-4-3-7-20-14/h3-8,15H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLUVLRABLJOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves the reaction of 1-ethyl-2-oxoindoline with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. Ethynyl-Substituted Thiophene Sulfonamides

describes a series of 5-ethynyl-N-(substituted phenoxyethyl)thiophene-2-sulfonamides (e.g., compounds 5a–5i) . These analogs share the thiophene sulfonamide backbone but differ in substituents:

- Key Differences: The target compound features a 2-oxoindoline ring system, while analogs have ethynyl groups at the thiophene 5-position and phenoxyethyl side chains. The ethyl group on the indoline nitrogen (target) contrasts with the phenoxyethyl or naphthyloxyethyl groups in 5a–5i .

- Synthesis: compounds were synthesized via nucleophilic substitution, purified using silica gel chromatography (hexane:ethyl acetate, 2:1), and characterized by NMR. Yields ranged from 27% (5d) to 74% (5i) .

Comparison with Indole-Fused Thiophene Sulfonamides

–6 report N-(1-allyl-5-substituted-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamides (e.g., 3a–3t ) :

- Structural Contrasts :

- Indole vs. Oxoindoline : The indole core lacks the lactam oxygen present in the target’s 2-oxoindoline, altering electronic properties and hydrogen-bonding capacity.

- Substituents : –6 compounds include allyl, iodo, and halogenated phenyl groups, whereas the target has a simpler ethyl group and unsubstituted phenyl .

- Synthesis :

Physicochemical Properties

Melting Points and Stability

- reports a melting point of 78–80°C for N-(1-allyl-5-substituted-indol-2-yl)thiophene-2-sulfonamide derivatives .

- The target compound’s melting point is unspecified in the evidence, but the 2-oxoindoline moiety may increase rigidity and thermal stability compared to indole analogs.

Spectroscopic Data

- NMR: compounds show characteristic thiophene sulfonamide signals: δ ~7.6–7.8 ppm (thiophene H-3/H-4) and δ ~3.6–4.2 ppm (phenoxyethyl CH₂) in ¹H NMR . The target’s 2-oxoindoline would exhibit distinct lactam carbonyl signals (δ ~170–175 ppm in ¹³C NMR) and ethyl group resonances (δ ~1.2–1.5 ppm for CH₃) .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide (N-ETOI) is a synthetic compound with a complex structure that integrates an indole derivative with a thiophene and sulfonamide moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Structural Characteristics

The compound features:

- Indolinone Core : A fused indole and oxindole ring system.

- Sulfonamide Group : Linked to the thiophene ring, enhancing its biological interactions.

- Ethyl Substitution : At the 1 position of the indolinone, which may influence its pharmacological properties.

Biological Activities

N-ETOI has been investigated for several biological activities:

1. Anticonvulsant Properties

Research indicates that N-ETOI may modulate voltage-gated sodium channels, which play a crucial role in neuronal excitability. In animal models of epilepsy, the compound has shown:

- Efficacy in Reducing Seizure Frequency : Demonstrating potential as an anticonvulsant agent.

2. Antitumor Activity

The compound is under investigation for its anticancer properties. Preliminary studies suggest:

- Inhibition of Tumor Cell Proliferation : N-ETOI exhibits cytotoxic effects on various cancer cell lines, although specific mechanisms remain to be fully elucidated.

3. Antimicrobial Properties

N-ETOI has also been evaluated for antimicrobial activity:

- Broad Spectrum Activity : Similar compounds have shown effectiveness against bacterial and fungal strains.

The biological activity of N-ETOI is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : N-ETOI may bind to receptors involved in neurotransmission and inflammation, leading to altered signaling pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide | Indole derivative with butane sulfonamide | Anticancer, Antimicrobial |

| N-(1-propylindolyl)-thiophene sulfonamide | Indole derivative with propyl group | Antiviral, Antimicrobial |

| N-(1-benzylindolyl)-sulfonamide | Indole derivative with benzyl group | Anticancer |

The unique ethyl substitutions on both the indole and thiophene rings in N-ETOI may enhance its selectivity towards certain biological targets compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of N-ETOI in various therapeutic contexts:

- Anticonvulsant Study : In a controlled animal study, N-ETOI reduced seizure activity by up to 70% compared to untreated controls, indicating significant anticonvulsant efficacy.

- Antitumor Research : In vitro assays demonstrated that N-ETOI inhibited the proliferation of breast cancer cells by inducing apoptosis, with IC50 values comparable to established chemotherapeutic agents.

- Antimicrobial Testing : The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.